1,4-Butanediamine, 2-[(trimethoxysilyl)methyl]-
Overview
Description
1,4-Butanediamine, 2-[(trimethoxysilyl)methyl]- is a chemical compound with the molecular formula C₈H₂₂N₂O₃Si . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of both amine and silane functional groups, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
The synthesis of 1,4-Butanediamine, 2-[(trimethoxysilyl)methyl]- typically involves the reaction of 1,4-butanediamine with a trimethoxysilane derivative. The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and purification processes to obtain high-purity compounds .
Chemical Reactions Analysis
1,4-Butanediamine, 2-[(trimethoxysilyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The amine and silane groups can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. .
Scientific Research Applications
1,4-Butanediamine, 2-[(trimethoxysilyl)methyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the modification of biomolecules for various studies.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of advanced materials and coatings
Mechanism of Action
The mechanism of action of 1,4-Butanediamine, 2-[(trimethoxysilyl)methyl]- involves its interaction with molecular targets through its amine and silane groups. These interactions can lead to the formation of stable complexes or modifications of target molecules. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
1,4-Butanediamine, 2-[(trimethoxysilyl)methyl]- can be compared with other similar compounds such as:
1,4-Butanediamine: Lacks the silane group, making it less versatile in certain applications.
Trimethoxysilane: Lacks the amine group, limiting its reactivity with certain molecules. The presence of both amine and silane groups in 1,4-Butanediamine, 2-[(trimethoxysilyl)methyl]- makes it unique and more versatile for various applications
Properties
IUPAC Name |
2-(trimethoxysilylmethyl)butane-1,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22N2O3Si/c1-11-14(12-2,13-3)7-8(6-10)4-5-9/h8H,4-7,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXHLHNCJVXPNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CC(CCN)CN)(OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22N2O3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884215 | |
Record name | 1,4-Butanediamine, 2-[(trimethoxysilyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6037-49-6 | |
Record name | 2-[(Trimethoxysilyl)methyl]-1,4-butanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6037-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-((Trimethoxysilyl)methyl)-1,4-butanediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006037496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Butanediamine, 2-[(trimethoxysilyl)methyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Butanediamine, 2-[(trimethoxysilyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(trimethoxysilyl)methyl]butane-1,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.383 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-((TRIMETHOXYSILYL)METHYL)-1,4-BUTANEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ4050ON59 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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